Bisindolylmaleimide VIII
Overview
Description
Bisindolylmaleimide VIII is an organic compound that forms the core chemical structure of a variety of biologically active compounds . This core structure includes a central maleimide group with two indole groups attached . Examples of bisindolylmaleimide derivatives include Bisindolylmaleimide I, Enzastaurin, Ruboxistaurin, and Tivantinib .
Molecular Structure Analysis
The molecular formula of Bisindolylmaleimide VIII is C24H22N4O2 . The average molecular weight is 398.4571 . The structure includes a central maleimide group with two indole groups attached .Chemical Reactions Analysis
Bisindolylmaleimide VIII is a selective protein kinase C (PKC) inhibitor . It acts at the ATP binding site of PKC . This compound exhibits some degree of PKC isozyme specificity with preference for PKCα over PKCβI, PKCβII, PKCγ, or PKCε .Physical And Chemical Properties Analysis
Bisindolylmaleimide VIII is a solid compound . It has a molecular weight of 458.51 . It is soluble in DMSO . The compound should be stored at -20°C in a dry, sealed environment .Scientific Research Applications
Protein Kinase C Inhibition
Bisindolylmaleimide VIII is a selective inhibitor of protein kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction . By inhibiting PKC, Bisindolylmaleimide VIII can affect a wide range of cellular processes.
Enhancing Apoptosis
Bisindolylmaleimide VIII has been found to enhance Fas- and TRAIL-mediated apoptosis . Apoptosis is a form of programmed cell death, and enhancing this process can be beneficial in treating diseases like cancer where cell death is suppressed.
Inhibition of Other Protein Kinases
Although Bisindolylmaleimides are widely recognized as PKC inhibitors, they are known to inhibit a few other protein kinases . For example, the protein kinases Ste20-related kinase and cyclin-dependent kinase 2 (CDK2) have been identified as novel targets of Bisindolylmaleimide inhibitors .
Inhibition of Non-Protein Kinases
In addition to protein kinases, Bisindolylmaleimide VIII has been found to inhibit non-protein kinases such as adenosine kinase and quinone reductase type 2 . These enzymes play important roles in various cellular processes, and their inhibition can have significant effects.
Antimicrobial Activity
Bisindolylmaleimides have been reported to have antimicrobial activity . This suggests that Bisindolylmaleimide VIII could potentially be used in the treatment of infectious diseases.
Inhibition of Calcium Signaling
Bisindolylmaleimides have been reported to inhibit calcium signaling . Calcium signaling is a key aspect of many cellular processes, and its inhibition can have wide-ranging effects.
Mechanism of Action
Future Directions
Bisindolylmaleimide VIII and its derivatives have shown potential in medicinal chemistry programs due to their unique biological activities . They have been recognized as protein kinase inhibitors, but other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Future research may focus on generating new derivatives with unique biological profiles .
properties
IUPAC Name |
acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXVBTXROWDAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432099 | |
Record name | bisindolylmaleimide viii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138516-31-1 | |
Record name | bisindolylmaleimide viii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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